molecular formula C20H15ClN2O2 B14115515 3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol

3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol

Cat. No.: B14115515
M. Wt: 350.8 g/mol
InChI Key: AFIOHDFSEWOLPE-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is a chemical compound known for its unique structure and properties It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of a chloro, methoxy, and amino group attached to the acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . The reaction conditions often include heating and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 6,9-Dichloro-2-methoxyacridine

    Reagents: Phenol, Ammonium carbonate

    Conditions: Heating, Solvent (e.g., ethanol)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the acridine ring structure.

Scientific Research Applications

3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol has several scientific research applications:

Comparison with Similar Compounds

3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol can be compared with other acridine derivatives:

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

3-[(6-chloro-2-methoxyacridin-9-yl)amino]phenol

InChI

InChI=1S/C20H15ClN2O2/c1-25-15-6-8-18-17(11-15)20(22-13-3-2-4-14(24)10-13)16-7-5-12(21)9-19(16)23-18/h2-11,24H,1H3,(H,22,23)

InChI Key

AFIOHDFSEWOLPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=CC=C4)O

Origin of Product

United States

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